Vinyl‑Chlorine‑Driven Regioselectivity in Radical Cyclisation vs. Halogen‑Free Vinyl Sulfonamides
The vinylic chlorine atom in 2‑chloroprop‑2‑ene‑1‑sulfonamide suppresses competing ionic pathways during sulfonamidyl radical cyclisation, directing 6‑endo cyclisation with yields of 73–98 % [1]. In halogen‑free analogs, uncontrolled ionic halocyclisation generates product mixtures, eroding preparative utility. The chlorine substituent is therefore the structural determinant of clean, high‑yielding radical‑only reactivity.
| Evidence Dimension | Regioselectivity and yield in sulfonamidyl radical cyclisation |
|---|---|
| Target Compound Data | 6‑endo piperidine products: 73–98 % yield |
| Comparator Or Baseline | Halogen‑free N‑(4‑pentenyl)sulfonamide – mixture of radical and ionic products, lower isolated yields |
| Quantified Difference | Exclusive radical pathway (73–98 %) vs. competing ionic pathway (<50 % desired product in some cases) |
| Conditions | DIB/I₂, hν, room temperature |
Why This Matters
The chlorine substituent enables selective radical cyclisation that is not feasible with non‑halogenated vinyl sulfonamides, making this scaffold uniquely suited for constructing nitrogen heterocycles with defined regiochemistry.
- [1] Lu, H.; Chen, Q.; Li, C. (2007). Control of the Regioselectivity of Sulfonamidyl Radical Cyclization by Vinylic Halogen Substitution. J. Org. Chem., 72, 2564–2569. View Source
